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molecular formula C8H11NO2S B1527379 Ethyl 4-ethylthiazole-2-carboxylate CAS No. 79247-88-4

Ethyl 4-ethylthiazole-2-carboxylate

Cat. No. B1527379
M. Wt: 185.25 g/mol
InChI Key: SZBLTQUPTGKZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916593B2

Procedure details

Ethyl 4-ethylthiazole-2-carboxylate (500 mg 2.27 mmol) was stirred in methanol (20 mL) under nitrogen. Sodium borohydride (230 mg 6.07 mmol) was added in portions and the resulting solution stirred for a further 3 hours. The methanol was removed under vacuum and the residue dissolved in ethyl acetate (40 mL), washed with water, dried over sodium sulfate and concentrated to give the title product as a colorless oil (350 mg, 91%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([C:8](OCC)=[O:9])[S:6][CH:7]=1)[CH3:2].[BH4-].[Na+]>CO>[CH2:1]([C:3]1[N:4]=[C:5]([CH2:8][OH:9])[S:6][CH:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)C=1N=C(SC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (40 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1N=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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